Intramolecular H-Bonding Enhances Oxidative Stability
Methyl 3-amino-4-mercaptobenzoate demonstrates a key stability advantage over its positional isomer, methyl 4-amino-3-mercaptobenzoate, due to stronger intramolecular hydrogen bonding. Comparative analysis indicates that the 3-amino-4-mercapto isomer exhibits reduced oxidative susceptibility, attributed to the proximity of the -NH₂ and -SH groups which facilitates an internal H-bond that stabilizes the thiol against oxidation .
| Evidence Dimension | Oxidative Stability (Qualitative Assessment) |
|---|---|
| Target Compound Data | Reduced oxidative susceptibility |
| Comparator Or Baseline | Methyl 4-amino-3-mercaptobenzoate (Positional Isomer): Higher oxidative susceptibility |
| Quantified Difference | Not quantified; qualitative difference based on structural analysis of isomer class |
| Conditions | Based on comparative structural analysis and predictions from isomeric behavior of mercaptobenzoates |
Why This Matters
This predicts a longer shelf-life and more reliable performance in applications requiring the thiol functionality in ambient conditions.
